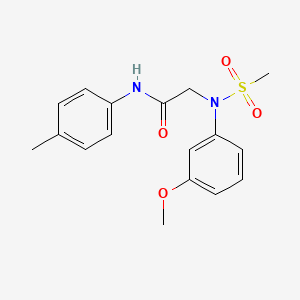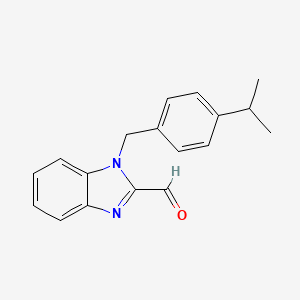
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as DMBM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBM has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone is not fully understood, but it is believed to act on multiple pathways in the body. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the production of inflammatory cytokines and oxidative stress, as well as activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to exhibit various biochemical and physiological effects in scientific research studies. These include anti-inflammatory, antioxidant, and neuroprotective effects, as well as potential anti-cancer properties. (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in lab experiments is that it has been shown to be relatively safe and non-toxic in animal models. However, one limitation is that the exact dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone may vary depending on the specific experiment and model used.
Orientations Futures
There are several future directions for research on (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone. One area of interest is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, further investigation is needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone and its potential interactions with other drugs. Finally, more research is needed to determine the optimal dosage and administration of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone for various experimental models.
Méthodes De Synthèse
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process that involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting intermediate is then treated with a reducing agent to form (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone.
Applications De Recherche Scientifique
(3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the anti-inflammatory effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a rat model of acute lung injury, finding that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone significantly reduced inflammation and oxidative stress in the lungs. Another study examined the neuroprotective effects of (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone in a mouse model of Parkinson's disease, showing that (3,4-dimethoxyphenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone protected against dopaminergic neuron loss and improved motor function.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-17(13-9-12(19)5-7-14(13)23-10)18(20)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCLFIHNMTIEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5855249 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)


![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)

![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)
![5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)